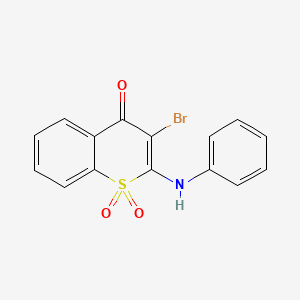
2-Anilino-3-bromo-1-benzothiopyran-1,1,4-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilino-3-bromo-1-benzothiopyran-1,1,4-trione is a chemical compound known for its unique structure and reactivity It belongs to the class of benzothiopyran derivatives, which are characterized by a fused ring system containing both benzene and thiopyran rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-3-bromo-1-benzothiopyran-1,1,4-trione typically involves the bromination of 2-anilino-1-benzothiopyran-1,1,4-trione. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light or heat conditions . The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the 3-position of the benzothiopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is preferred in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Anilino-3-bromo-1-benzothiopyran-1,1,4-trione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium thiolate, sodium alkoxide, or primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include 2-anilino-3-substituted benzothiopyran derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiol or amine derivatives.
Aplicaciones Científicas De Investigación
2-Anilino-3-bromo-1-benzothiopyran-1,1,4-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-Anilino-3-bromo-1-benzothiopyran-1,1,4-trione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial studies, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Anilino-1,4-naphthoquinone
- 2-Anilino-3-chloro-1,4-naphthoquinone
- 2-Anilino-3-bromo-1,4-naphthoquinone
Uniqueness
2-Anilino-3-bromo-1-benzothiopyran-1,1,4-trione is unique due to the presence of the thiopyran ring fused with the benzene ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
74695-57-1 |
|---|---|
Fórmula molecular |
C15H10BrNO3S |
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
2-anilino-3-bromo-1,1-dioxothiochromen-4-one |
InChI |
InChI=1S/C15H10BrNO3S/c16-13-14(18)11-8-4-5-9-12(11)21(19,20)15(13)17-10-6-2-1-3-7-10/h1-9,17H |
Clave InChI |
WYMHIDGQPHTMBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3S2(=O)=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


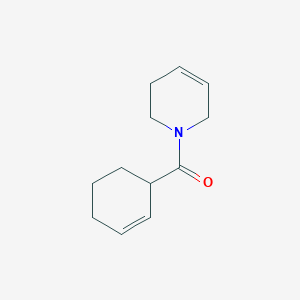
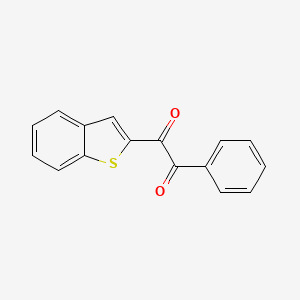
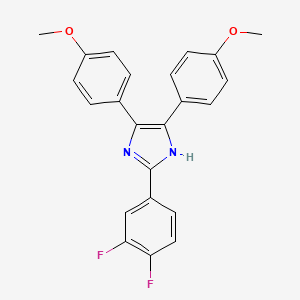
![Benzaldehyde, 2-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B14446648.png)

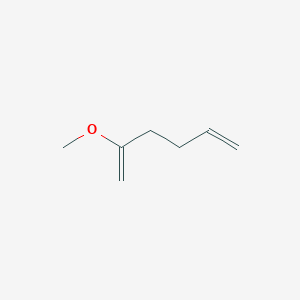
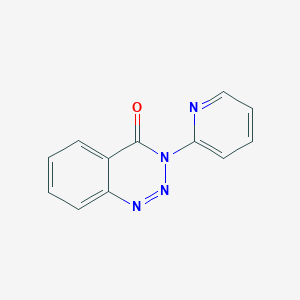
![2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14446670.png)

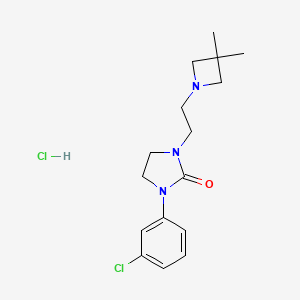

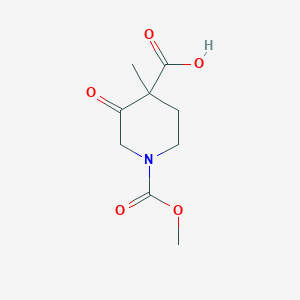

![methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14446698.png)
